Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-
Description
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- is a heterocyclic compound characterized by a fused imidazole and quinazolinone ring system. Its core structure (C₁₂H₁₃N₃O) has a molecular weight of 215.25 g/mol and a CAS registry number of 662137-27-1 . Substitutions at positions 3, 6, 7, and 8 of the quinazolinone scaffold are common, leading to variations in biological activity and physicochemical properties. For example, the 3,6-dimethyl derivative (C₁₂H₁₃N₃O) is commercially available and serves as a precursor for further functionalization .
Properties
IUPAC Name |
3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-9-6-13-5-7-3-1-2-4-8(7)11-10(13)12-9/h1-4H,5-6H2,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVVAWCDANPADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C3N1CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435980 | |
| Record name | Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50608-24-7 | |
| Record name | Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- can be achieved through various synthetic routes. One common method involves the iodine-promoted dual oxidative C(sp3)–H amination of 2-methyl-3-arylquinazolin-4(3H)-ones. This method uses molecular oxygen as a terminal oxidant and proceeds under metal-free conditions, making it an environmentally friendly approach .
Industrial Production Methods: Industrial production of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine and molecular oxygen are commonly used as oxidizing agents in the synthesis of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative C(sp3)–H amination reaction yields 1,4-diarylimidazo[1,5-a]quinazolin-5(4H)-ones .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Imidazo[2,1-b]quinazolin-2(3H)-one derivatives have been studied for their potential anticancer properties. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For example, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Antimicrobial Properties
Various studies have reported the antimicrobial effects of imidazo[2,1-b]quinazolin-2(3H)-one derivatives against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes. For instance, research highlighted the effectiveness of these compounds against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent investigations have suggested that imidazo[2,1-b]quinazolin-2(3H)-one can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been a focal point in studies aimed at understanding its protective mechanisms .
Pharmacological Applications
Antidepressant Activity
Some derivatives of imidazo[2,1-b]quinazolin-2(3H)-one have shown promise as antidepressants. Experimental models indicate that these compounds may enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation. Clinical trials are underway to evaluate their efficacy and safety in treating depression .
Cardiovascular Effects
Research has also explored the cardiovascular implications of imidazo[2,1-b]quinazolin-2(3H)-one derivatives. Certain compounds have been identified as potential agents for improving cardiac output and modulating blood pressure through their action on vascular smooth muscle cells . This opens new possibilities for developing treatments for hypertension and heart failure.
Materials Science
Organic Electronics
The unique electronic properties of imidazo[2,1-b]quinazolin-2(3H)-one make it an interesting candidate for applications in organic electronics. Its ability to act as a semiconductor has been exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Studies have shown that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .
Case Studies
Mechanism of Action
The mechanism of action of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- involves the inhibition of specific molecular targets such as PI3K and HDAC. By inhibiting these enzymes, the compound can induce multiple epigenetic modifications affecting signaling networks, which can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Key Derivatives of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-
Key Observations:
- Substituent Position : Modifications at position 7 (e.g., methoxy, imidazole) often enhance solubility or target binding .
- Aromatic vs. Aliphatic Substituents : Derivatives like 1-(2-ethylphenyl) (CAS 832676-91-2) exhibit increased aromatic interactions, critical for enzyme inhibition .
Comparison with Other Fused Heterocycles
Table 2: Structural and Functional Differences from Related Scaffolds
Key Insights:
- Synthetic Accessibility: Imidazo[1,5-b]pyridazines are synthesized via TMSCl-mediated reactions , whereas imidazo-quinazolinones often require multi-step functionalization of chromones or amines .
- Bioactivity: Imidazo[4,5-g]quinazolines show pronounced kinase inhibition due to extended conjugation , whereas imidazo-quinazolinones with bulky substituents (e.g., imidazole chains) may target G-protein-coupled receptors .
Research Findings and Implications
- Antimicrobial Activity: Derivatives like 6-chloro-7-(imidazolylmethoxy)-3-methyl (CAS 103787-07-1) demonstrate enhanced microbial growth inhibition compared to non-halogenated analogs, likely due to improved membrane penetration .
- Solubility and Bioavailability : Hydrochloride salts (e.g., CAS 103787-21-9) exhibit higher aqueous solubility, making them preferable for in vivo studies .
- Structural Complexity : Long-chain alkoxy substituents (e.g., in CAS 103787-32-2) introduce synthetic challenges but offer tunability for targeted drug delivery .
Biological Activity
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration characterized by the fusion of imidazole and quinazoline rings, which contributes to its pharmacological potential. Research indicates that derivatives of this compound exhibit significant activities against various biological targets, including antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- is with a molecular weight of 215.25 g/mol. Its structure includes nitrogen-containing rings that enhance its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 794448-78-5 |
| Chemical Class | Heterocyclic compound |
Antimicrobial Activity
Studies have demonstrated that derivatives of Imidazo[2,1-b]quinazolin-2(3H)-one exhibit notable antimicrobial properties. Modifications to the core structure can lead to compounds with enhanced activity against both bacteria and fungi. For instance, certain derivatives have shown effectiveness against common pathogens, indicating their potential as therapeutic agents in treating infections .
Anticancer Properties
The compound has also been explored for its anticancer potential. Research suggests that it may act as a kinase inhibitor, which is crucial in regulating cellular processes involved in cancer progression. By inhibiting specific kinases, Imidazo[2,1-b]quinazolin-2(3H)-one derivatives could serve as candidates for developing novel cancer therapies .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. The structural modifications influence its interaction with inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatments .
Study on Antimicrobial Derivatives
A recent study synthesized various derivatives of Imidazo[2,1-b]quinazolin-2(3H)-one and evaluated their antimicrobial efficacy against different strains of bacteria and fungi. The results indicated that certain modifications significantly enhanced activity compared to the parent compound.
Key Findings:
- Most Active Derivative: A derivative with a piperidine substituent exhibited the highest activity against Staphylococcus aureus.
- Mechanism: The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .
Kinase Inhibition Study
Another research effort focused on the kinase inhibitory properties of Imidazo[2,1-b]quinazolin-2(3H)-one derivatives. The study utilized molecular docking techniques to predict binding affinities to various kinases.
Results:
- Binding Affinity: Several derivatives showed strong binding affinities (IC50 values ranging from 10 µM to 50 µM) against selected kinases involved in cancer signaling pathways.
- Potential Applications: These findings suggest potential applications in targeted cancer therapy .
Structural Modifications and Their Impact
The biological activity of Imidazo[2,1-b]quinazolin-2(3H)-one is highly influenced by structural modifications. The introduction of various substituents can enhance solubility and bioactivity.
Modification Examples:
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing Imidazo[2,1-b]quinazolin-2(3H)-one derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the core structure and substituent positions. For example, the methyl groups in 3,6-dimethyl derivatives produce distinct singlet peaks in -NMR spectra .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formulas. For derivatives with functionalized side chains (e.g., hydroxyl or imidazole groups), electrospray ionization (ESI-MS) is effective .
- Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretching vibrations (~1650–1750 cm) and NH/OH groups (~3200–3500 cm) .
- HPLC-Purity Analysis: Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity. For example, Climazolam synthesis achieved 80% titre with 2% impurity (Isoclimazolam) using this method .
Basic: How can researchers design a synthetic route for the Imidazo[2,1-b]quinazolin-2(3H)-one core structure?
Answer:
- Condensation Reactions: Start with quinazolinone precursors and imidazole derivatives under acidic or basic conditions. For example, refluxing 8-chloro-6-(2-chlorophenyl) intermediates with potassium hydroxide in methanol/water mixtures forms the fused imidazo-quinazolinone ring .
- Cyclization Strategies: Use thermal or microwave-assisted cyclization to form the imidazo ring. Key intermediates include halogenated or hydroxylated quinazolinones .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Advanced: What methodologies are effective for optimizing substituent introduction on the quinazolinone ring?
Answer:
- Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can optimize yields in multi-step reactions while minimizing side products .
- Membrane Separation Technologies: Use selective membranes to separate intermediates during functionalization, reducing purification steps .
- Electrochemical Methods: Electrochemical dual oxidative amination (e.g., C(sp)–H activation) enables regioselective introduction of substituents without harsh reagents .
Advanced: How can researchers resolve contradictions in catalytic efficiency data between electrochemical and thermal synthesis methods?
Answer:
- Variable Isolation: Systematically test parameters (e.g., solvent dielectric constant, electrode material, current density in electrochemical methods vs. temperature/pressure in thermal methods). For example, electrochemical routes may favor polar aprotic solvents (e.g., DMF), while thermal methods require inert atmospheres .
- Kinetic Profiling: Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Contradictions often arise from differing rate-determining steps (e.g., electron transfer vs. thermal activation) .
- Statistical Validation: Compare yields, selectivity, and energy efficiency using ANOVA. Electrochemical synthesis of imidazo-fused quinazolinones showed 94.5% molar yield with reduced byproducts in one study .
Advanced: How can computational models predict reaction pathways for novel Imidazo[2,1-b]quinazolinone derivatives?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map transition states and activation energies. For example, reaction path searches for C–H amination pathways identified optimal charge-transfer intermediates .
- Machine Learning (ML): Train models on existing reaction datasets to predict substituent compatibility. ICReDD’s platform integrates quantum calculations with experimental data to narrow optimal conditions .
- Molecular Dynamics (MD): Simulate solvent effects and steric hindrance in ring-closing reactions. This approach reduced trial-and-error experimentation in midazolam analog synthesis .
Advanced: What strategies mitigate impurities in large-scale synthesis of Imidazo[2,1-b]quinazolinone derivatives?
Answer:
- Process Analytical Technology (PAT): Implement real-time HPLC or GC monitoring to detect impurities early. For example, Climazolam synthesis achieved 80% titre by correcting solvent effects mid-process .
- Crystallization Engineering: Optimize solvent polarity and cooling rates to exclude isomers. Midazolam maleate crystallization yielded 94.5% purity via controlled supersaturation .
- Heterogeneous Catalysis: Use immobilized catalysts (e.g., Pd/C or zeolites) to minimize metal leaching and side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
